molecular formula C9H9FN2OS B13324520 6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine

6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine

Cat. No.: B13324520
M. Wt: 212.25 g/mol
InChI Key: KUGLYZLBXUVXIW-UHFFFAOYSA-N
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Description

6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a fluoroethoxy group attached to the benzothiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.

    Introduction of Fluoroethoxy Group: The fluoroethoxy group can be introduced via nucleophilic substitution reactions. For instance, 2-fluoroethanol can be reacted with a suitable leaving group on the benzothiazole ring under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

    Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s research, it may bind to amyloid plaques, allowing for their visualization through imaging techniques. The fluoroethoxy group enhances its ability to cross the blood-brain barrier and interact with target proteins.

Comparison with Similar Compounds

Similar Compounds

    6-Iodo-2-(4’-dimethylamino)phenyl-imidazo[1,2-α]pyridine (IMPY): Used as an imaging agent for amyloid plaques.

    2-(2-(2-Dimethylaminothiazol-5-yl)ethenyl)-6-(2-fluoroethoxy)benzoxazole (BF-227): Another imaging agent for Alzheimer’s disease.

    (E)-4-(N-Methylamino)-4’-(2-(2-(2-[18F]fluoroethoxy)ethoxy)ethoxy)stilbene (BAY94-9172): A fluorinated compound used in PET imaging.

Uniqueness

6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine is unique due to its specific structure, which combines the benzothiazole core with a fluoroethoxy group. This combination imparts unique properties, such as enhanced ability to cross the blood-brain barrier and specific binding to target proteins, making it a valuable tool in scientific research and medical applications.

Properties

Molecular Formula

C9H9FN2OS

Molecular Weight

212.25 g/mol

IUPAC Name

6-(2-fluoroethoxy)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H9FN2OS/c10-3-4-13-6-1-2-7-8(5-6)14-9(11)12-7/h1-2,5H,3-4H2,(H2,11,12)

InChI Key

KUGLYZLBXUVXIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCCF)SC(=N2)N

Origin of Product

United States

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